molecular formula C21H18N2O2 B2774037 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide CAS No. 1421517-29-4

3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

Cat. No. B2774037
CAS RN: 1421517-29-4
M. Wt: 330.387
InChI Key: AKAQLGSQVFCVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide” is a versatile chemical compound with fascinating applications in scientific research. It is a derivative of N-(cyano(naphthalen-1-yl)methyl)benzamides .


Synthesis Analysis

The synthesis of this compound involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound that contains a 3,5-dinitrophenyl group was found to exhibit a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations .


Physical And Chemical Properties Analysis

The compound is a cream-colored uniform powder, with a melting point of 222 223 ℃. It is insoluble in water, sodium carbonate solution, but soluble in xylene .

Scientific Research Applications

Synthesis and Structural Properties

A series of derivatives related to 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide have been synthesized, showcasing diverse chemical behaviors and applications. For example, N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed, with one showing significant potential in colorimetric sensing of fluoride ions. This particular derivative changes color drastically in the presence of fluoride ions, making it an excellent candidate for developing sensory applications in environmental and analytical chemistry (Younes et al., 2020).

Fluorescent Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, closely related to the target compound, has been explored for its potential as a fluorescent derivatizing agent for amino acids. This derivatization results in strongly fluorescent amino acid derivatives, which could be advantageous in biological assays and research due to their strong fluorescence in both ethanol and water, providing a valuable tool for biochemical studies (Frade et al., 2007).

Chemical Synthesis

The synthesis of 3-Cyano-1-naphthalenecarboxylic acid, a key intermediate in the production of tachykinin receptor antagonists, highlights the complexities and innovations in chemical synthesis involving naphthalene derivatives. An improved synthesis route for this compound, avoiding the use of hazardous mercury salts and improving yield, underlines the ongoing advancements in organic synthesis methodologies that could be applicable to derivatives like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide (Ashworth et al., 2003).

Catalysis and Organic Reactions

Research into the carbopalladation of nitriles for synthesizing disubstituted aminonaphthalenes and benzoxazine derivatives through palladium-catalyzed annulation offers insights into complex organic reactions that could be relevant to the functionalization of 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide. Such reactions expand the toolkit available for chemists to modify and create complex molecules for various applications, from materials science to pharmaceuticals (Tian et al., 2003).

Pharmaceutical Research

The development of selective dopamine D4 receptor antagonists incorporating naphthoxy and phenoxy groups underscores the pharmaceutical relevance of naphthalene derivatives. This research area could offer a foundation for the development of novel therapeutics based on the structural framework of compounds like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide, highlighting the interplay between organic chemistry and drug discovery (Wright et al., 1997).

properties

IUPAC Name

3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQLGSQVFCVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.